N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
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Overview
Description
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Compounds containing thiazole rings are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Nevertheless, thiazole derivatives generally interact with their targets through various orientations of the thiazole ring, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Action Environment
The therapeutic outcome of substituted thiazole derivatives may be affected by the huckel charge distribution on thiazole ring atoms, as well as substituents on different positions .
Preparation Methods
The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-ethylphenyl isothiocyanate with 2-bromo-4-fluoroacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate thiazole ring, which is then acylated to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Comparison with Similar Compounds
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial agent used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal agent used to treat fungal infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-2-13-3-7-15(8-4-13)17-12-24-19(21-17)22-18(23)11-14-5-9-16(20)10-6-14/h3-10,12H,2,11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWXJZAKIKUCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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